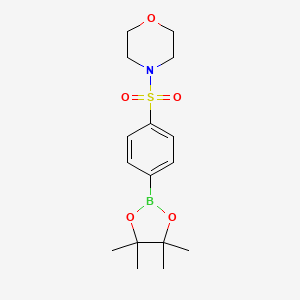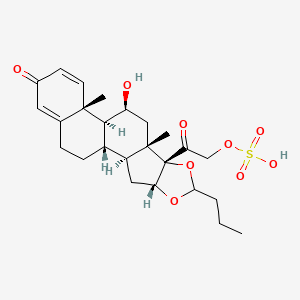
4-(モルホリノスルホニル)フェニルボロン酸ピナコールエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
科学的研究の応用
4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is extensively used in various fields:
Chemistry: As a reagent in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling.
Biology: In the development of boron-containing drugs and probes for biological studies.
Industry: Used in the production of advanced materials and polymers.
作用機序
Target of Action
It is known that boronic esters, in general, are used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura coupling reaction . In this process, the boronic ester transfers an organic group to a metal, typically palladium . This reaction is facilitated by the presence of a base and results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, is a part of a broader class of reactions known as cross-coupling reactions . These reactions are widely used in organic synthesis to create complex molecules from simpler ones . The specific downstream effects of these reactions depend on the other reactants and the reaction conditions .
Result of Action
The primary result of the action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester is the formation of new carbon-carbon bonds . This makes it a valuable tool in the synthesis of complex organic molecules . The specific molecular and cellular effects of the compound’s action would depend on the context in which it is used.
Action Environment
The action of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester, like many other chemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals . For instance, phenylboronic pinacol esters, a related class of compounds, have been found to be susceptible to hydrolysis, especially at physiological pH . Therefore, these factors must be carefully controlled to ensure the efficacy and stability of the compound.
生化学分析
Biochemical Properties
It is known that boronic esters, such as this compound, are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . This suggests that 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester may interact with various enzymes and proteins to facilitate these reactions.
Molecular Mechanism
It is known that boronic esters can undergo protodeboronation, a process that involves the removal of the boron moiety . This process can be catalyzed by a radical approach , suggesting that 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester in laboratory settings. Boronic esters are generally stable and easy to purify , suggesting that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Boronic esters are known to be involved in various transformations, including oxidations, aminations, halogenations, and C-C bond formations . Therefore, it is possible that 4-(Morpholinosulfonyl)phenylboronic Acid Pinacol Ester may interact with various enzymes or cofactors within these pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester typically involves the reaction of 4-(morpholinosulfonyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Dehydrating agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors with precise temperature and pressure control
- Continuous monitoring of reaction parameters to ensure high yield and purity
- Use of automated systems for addition of reagents and solvents
化学反応の分析
Types of Reactions: 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl or vinyl halides and boronic acids/esters.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The boronic ester group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., ethanol, water).
Oxidation: Hydrogen peroxide, sodium perborate.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted phenyl derivatives
類似化合物との比較
- Phenylboronic acid pinacol ester
- 3-(4-Morpholinomethyl)phenylboronic acid pinacol ester
- 4-(4-Morpholinomethyl)phenylboronic acid pinacol ester
Uniqueness: 4-(Morpholinosulfonyl)phenylboronic acid pinacol ester is unique due to its morpholinosulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain cross-coupling reactions where other boronic esters may not perform as well.
特性
IUPAC Name |
4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO5S/c1-15(2)16(3,4)23-17(22-15)13-5-7-14(8-6-13)24(19,20)18-9-11-21-12-10-18/h5-8H,9-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKDMJEHZLGRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-3,4-dihydro-5H-imidazo[2,1-i]purine-5-thione](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/new.no-structure.jpg)





![2-[5-(Methoxymethyl)-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridin-3-yl]-4-methyl-4-propan-2-yl-1H-imidazol-5-one](/img/structure/B566012.png)

